7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a fused ring system that includes pyrrolo, triazolo, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and hydrazines can be reacted to form intermediate compounds, which are then cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of catalysts and specific reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor for cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis.
Pharmaceutical Development: It serves as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the kinase through hydrogen bonding and hydrophobic interactions, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar fused ring structure.
Triazolothiadiazine: Known for its diverse pharmacological activities.
Tris[1,2,4]triazolo[1,3,5]triazine: A novel acceptor used in constructing multi-target ligands.
Uniqueness
7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the combination of pyrrolo, triazolo, and pyrimidine rings. This unique structure contributes to its potent biological activity and specificity as a kinase inhibitor .
Properties
Molecular Formula |
C24H23N5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5/c1-14-6-9-19(10-7-14)22-26-24-21-17(4)18(5)29(23(21)25-13-28(24)27-22)20-11-8-15(2)16(3)12-20/h6-13H,1-5H3 |
InChI Key |
XVGNRWGGOODIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC(=C(C=C5)C)C)C)C |
Origin of Product |
United States |
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